molecular formula C11H10ClNO2 B13201500 [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Cat. No.: B13201500
M. Wt: 223.65 g/mol
InChI Key: LLDPVYAOXRMGGV-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a chemical compound with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol. It belongs to the 1,3-oxazole class, a privileged scaffold in medicinal chemistry known for its wide range of potent pharmacological activities . The 1,3-oxazole core is a common feature in numerous synthetic bioactive molecules and naturally occurring substances, which exhibit properties such as antibacterial, antifungal, and antiviral effects . Researchers value this compound as a key synthetic intermediate for developing novel antimicrobial agents. Studies on structurally similar 1,3-oxazole derivatives have demonstrated significant antimicrobial activity against Gram-positive bacterial strains and the fungal pathogen Candida albicans . Furthermore, such compounds are increasingly investigated for their potential as antibiofilm agents, targeting the persistent and resistant infections caused by microbial biofilms . The primary mechanism of action for 1,3-oxazole derivatives often involves the inhibition of essential microbial adhesion factors and stereospecific interactions with host cell membrane receptors, disrupting the initial stages of infection and biofilm formation . This makes this compound a versatile building block for constructing more complex molecules and a valuable tool for researchers in pharmaceutical and bioorganic chemistry exploring new anti-infective strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

[2-(3-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3

InChI Key

LLDPVYAOXRMGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CO

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-3-chlorobenzaldehyde Derivatives

One common route involves cyclization of 2-amino-3-chlorobenzaldehyde derivatives with suitable reagents such as acetic anhydride or dehydrating agents to form the oxazole ring:

2-Amino-3-chlorobenzaldehyde + Acetic anhydride → Cyclization under reflux → [Intermediate oxazole]

Subsequent hydroxymethylation at the 5-position is achieved using formaldehyde or paraformaldehyde in the presence of acid catalysts.

Use of Tosylmethyl Isocyanide (TOSMIC) Method

The van Leusen synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TOSMIC), is frequently employed for oxazole formation:

Aldehyde + TOSMIC + Base → Cyclization → Oxazole core

This method is advantageous due to its mild conditions and high selectivity. For instance, reacting 3-chlorobenzaldehyde derivatives with TOSMIC yields the corresponding oxazole intermediates.

Functionalization with Hydroxymethyl Group

The hydroxymethyl group at the 5-position can be introduced via nucleophilic substitution using formaldehyde derivatives or through oxidation of methyl groups at the 5-position of pre-formed oxazoles:

Oxazole + Formaldehyde → Hydroxymethylated oxazole

Alternatively, oxidation of methyl groups attached to the oxazole ring using reagents like potassium permanganate or chromium-based oxidants can yield the hydroxymethyl derivative.

Specific Synthesis Protocols from Literature

Step Reagents & Conditions Outcome Reference
Formation of oxazole ring 2-Amino-3-chlorobenzaldehyde, acetic anhydride, reflux Oxazole core with chlorophenyl group
Hydroxymethylation Formaldehyde, acid catalyst, room temperature [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Alternative route via TOSMIC TOSMIC, base, aldehyde, mild heating Oxazole ring with chlorophenyl substituent

Industrial and Optimized Methods

Recent advances have optimized synthesis via continuous flow reactors, which allow precise temperature control and improved yields. Catalysts such as aluminum chloride or zirconium-based catalysts facilitate cyclization and substitution steps, reducing reaction times and improving scalability.

Research Outcomes and Data Tables

Method Reagents Solvent Temperature Yield (%) Remarks
Cyclization + Hydroxymethylation 2-Amino-3-chlorobenzaldehyde, acetic anhydride, formaldehyde Acetic acid, methanol Reflux 65-80 High purity, scalable
TOSMIC Route TOSMIC, aldehyde, base Ethanol Room temperature to 50°C 70-85 Mild conditions, high selectivity
Oxidation of methyl groups Oxidants (KMnO4, CrO3) Water, acetone Reflux 60-75 Used for hydroxymethyl group introduction

Notes on Purification and Characterization

Purification typically involves column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes). Characterization confirms structure via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The presence of characteristic oxazole peaks and chlorophenyl substituents is verified.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the oxazole ring or the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

    Materials Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound C₁₁H₁₀ClNO₂ 223.66 ~2.8 3-Chlorophenyl, 4-methyl, 5-hydroxymethyl
[2-(3,5-Dichlorophenyl)-4,4-dimethyloxazol]methanol C₁₂H₁₃Cl₂NO₂ 286.15 ~3.8 3,5-Dichlorophenyl, 4,4-dimethyl
Ethyl [2-(3-fluoro-4-methylphenyl)oxazol]acetate C₁₄H₁₅FNO₃ 277.30 ~2.5 3-Fluoro-4-methylphenyl, ethyl acetate
4-[2-(3-Chlorophenyl)sulfonyl-oxazol]morpholine C₁₉H₁₆Cl₂N₂O₄S 439.30 4.5 Sulfonyl, morpholine

Biological Activity

[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, with the molecular formula C11H10ClNO2 and a molecular weight of approximately 223.66 g/mol, is a compound of significant interest due to its oxazole ring structure and the presence of a chlorophenyl group. This compound has been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a five-membered oxazole ring that contributes to its reactivity and biological activity. The chlorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Biological Activities

Research indicates that compounds containing oxazole rings often exhibit notable biological activities. Here are some key findings regarding the biological activity of this compound:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In studies assessing various derivatives of oxazole compounds:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 14 µg/mL against Pseudomonas aeruginosa ATCC 27853, indicating strong antibacterial activity against this pathogen .
  • Antibiofilm Activity : It was also effective in inhibiting biofilm formation, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 14 µg/mL against P. aeruginosa .

Structure-Activity Relationship (SAR)

Computational methods have been employed to predict the biological activity of this compound based on its structural features. These predictions suggest potential therapeutic applications in pharmacology due to its ability to interact with specific biological targets.

Case Studies

Several studies have focused on the synthesis and evaluation of related oxazole compounds:

  • Synthesis and Evaluation : In a study involving the synthesis of various oxazole derivatives, it was found that modifications to the oxazole ring could enhance antimicrobial efficacy. For instance, derivatives with different substituents showed varying degrees of activity against both planktonic and biofilm-forming bacteria .
  • Antioxidant Activity : Another study assessed the antioxidant properties using the DPPH method, revealing that while this compound itself was not directly tested, related compounds showed promising antioxidant effects .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals diverse biological activities:

Compound NameStructure CharacteristicsNotable Activities
2-MethylbenzothiazoleContains a thiazole ring; used in antifungal applicationsAntimicrobial properties
4-MethylthiazoleFeatures a thiazole ring; known for its role in flavoringAntimicrobial and flavoring agent
3-ChloroanilineA simple aromatic amine; used in dye productionIntermediate in dye synthesis

This table illustrates how variations in chemical structure can lead to different biological activities while highlighting the unique features of this compound.

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